N-isopropyl-5-propylisoxazol-3-amine
Description
N-Isopropyl-5-propylisoxazol-3-amine is an isoxazole derivative characterized by a substituted isoxazole core. The compound features an isopropylamino group at position 3 and a propyl chain at position 5 of the isoxazole ring. Isoxazole derivatives are widely studied for their pharmacological and agrochemical applications due to their bioisosteric properties and metabolic stability.
Properties
Molecular Formula |
C9H16N2O |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
N-propan-2-yl-5-propyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H16N2O/c1-4-5-8-6-9(11-12-8)10-7(2)3/h6-7H,4-5H2,1-3H3,(H,10,11) |
InChI Key |
KNHKBKUVNJOBTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-5-propylisoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions, such as sodium bicarbonate, at ambient temperature . Another approach involves the use of copper(I) or ruthenium(II) catalysts for the (3+2) cycloaddition reaction .
Industrial Production Methods
Industrial production methods for isoxazoles, including this compound, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-5-propylisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving halogenated isoxazoles.
Common Reagents and Conditions
Oxidation: Copper(I) chloride as a catalyst for intramolecular cyclization.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Triethylamine as a base for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Scientific Research Applications
N-isopropyl-5-propylisoxazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic, anti-inflammatory, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-isopropyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Isoxazole Derivatives
Key Differences and Implications
Substituent Complexity: this compound incorporates bulky alkyl groups (isopropyl and propyl), which may enhance lipophilicity compared to simpler analogues like isoxazol-3-amine. This property could improve membrane permeability in drug candidates.
Bioactivity and Applications: The thiazole-oxadiazole hybrid compound (CAS 937682-00-3) demonstrates multi-heterocyclic architecture, a design strategy often employed in kinase inhibitors. This contrasts with this compound’s simpler isoxazole backbone. 3-Amino-5-methyl-isoxazole is utilized as a pharmaceutical intermediate, suggesting that this compound might also serve in synthetic pathways for bioactive molecules.
While safety data for this compound are unavailable, its structural complexity may necessitate similar handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
